
2-(4-Bromo-2-fluorophényl)propan-2-ol
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)propan-2-ol, also known as 4-bromo-2-fluorophenyl-2-propanol, is a compound that is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is primarily used as an intermediate in the synthesis of other compounds, and its use in laboratory experiments has been increasing in recent years.
Applications De Recherche Scientifique
Recherche pharmacologique
Ce composé a été identifié comme un précurseur potentiel dans la synthèse de molécules pharmacologiquement actives. Sa similitude structurale avec les dérivés de la phénéthylamine, connus pour interagir avec les récepteurs des neurotransmetteurs, en fait un candidat pour le développement de nouvelles substances psychoactives .
Études métaboliques
“2-(4-Bromo-2-fluorophényl)propan-2-ol” peut être utilisé dans des études métaboliques pour comprendre sa biotransformation dans les hépatocytes humains. Ces études sont cruciales pour développer des méthodes de dépistage de la toxicomanie et comprendre les voies métaboliques impliquées dans le métabolisme des médicaments .
Recherche en neurosciences
Compte tenu de ses caractéristiques structurales, ce composé pourrait être utilisé en recherche en neurosciences pour étudier ses effets sur le système nerveux central, en particulier son interaction avec les récepteurs de la sérotonine, ce qui pourrait conduire à de nouvelles informations sur le traitement des troubles neurologiques .
Sciences forensiques
En raison de son potentiel en tant que nouvelle substance psychoactive, “this compound” pourrait intéresser les sciences forensiques pour le développement de méthodes de détection de nouvelles drogues illicites .
Mécanisme D'action
Target of Action
It’s known that bromo and fluoro groups in organic compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It’s known that bromo and fluoro groups can participate in elimination reactions . For instance, in the case of 2-bromopropane, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This could potentially be a part of the interaction mechanism of 2-(4-Bromo-2-fluorophenyl)propan-2-ol with its targets.
Biochemical Pathways
It’s known that this compound serves as a crucial intermediate in multi-step syntheses of various biologically active compounds. For instance, it is a key precursor in the synthesis of a pyrimidine fungicide lead.
Pharmacokinetics
The physical properties such as melting point, boiling point, and density of the compound can influence its pharmacokinetic properties .
Result of Action
Analyse Biochimique
Biochemical Properties
2-(4-Bromo-2-fluorophenyl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the bromine and fluorine atoms in its structure. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
2-(4-Bromo-2-fluorophenyl)propan-2-ol has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of 2-(4-Bromo-2-fluorophenyl)propan-2-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific enzymes, altering their activity either by inhibition or activation. This binding can lead to changes in the downstream biochemical pathways, ultimately affecting cellular function . Furthermore, 2-(4-Bromo-2-fluorophenyl)propan-2-ol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2-fluorophenyl)propan-2-ol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromo-2-fluorophenyl)propan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2-fluorophenyl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . High doses of 2-(4-Bromo-2-fluorophenyl)propan-2-ol can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
2-(4-Bromo-2-fluorophenyl)propan-2-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 2-(4-Bromo-2-fluorophenyl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2-(4-Bromo-2-fluorophenyl)propan-2-ol can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-(4-Bromo-2-fluorophenyl)propan-2-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCTVRHFBDISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256892 | |
| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749928-52-7 | |
| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749928-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
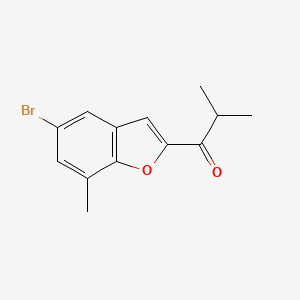
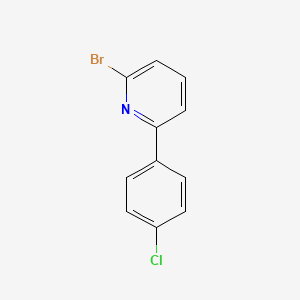
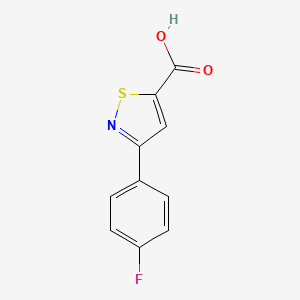
![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
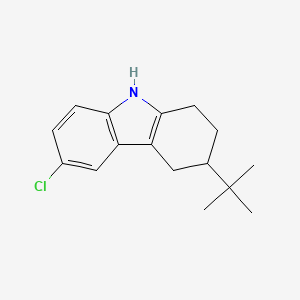
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)
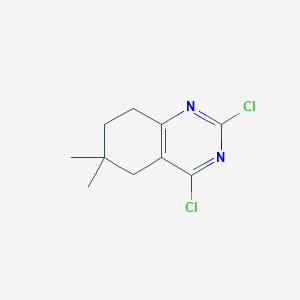
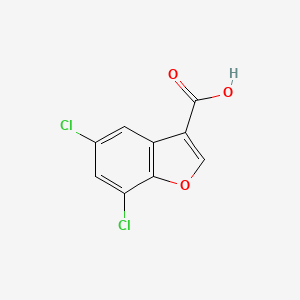

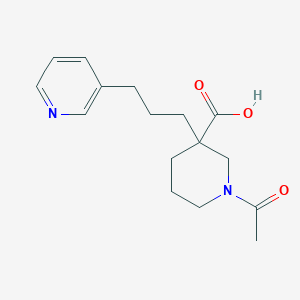
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)
